7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one
Description
7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is a subclass of flavonoids. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound consists of a chromenone core with hydroxy, methyl, and phenyl substituents, contributing to its unique chemical properties.
Properties
IUPAC Name |
7-hydroxy-2,8-dimethyl-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-10-14(18)9-8-13-16(19)15(11(2)20-17(10)13)12-6-4-3-5-7-12/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQSYMJMNJLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in dimethylformamide (DMF) to yield the desired chromenone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenones, depending on the specific reagents and conditions used .
Scientific Research Applications
7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in inflammation and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-phenyl-4H-chromen-4-one: Similar structure but lacks the methyl groups at positions 2 and 8.
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains methoxy groups instead of methyl groups and has a different substitution pattern on the aromatic ring.
Uniqueness
7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
